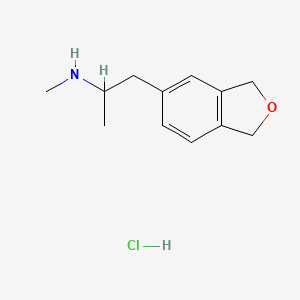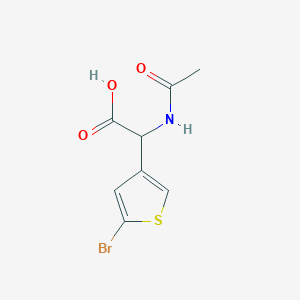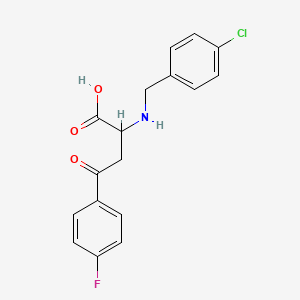![molecular formula C9H14ClF3N2O3 B2425729 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride CAS No. 1803566-86-0](/img/structure/B2425729.png)
2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride” is a chemical compound . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13F3N2O3.ClH/c1-2-3-6(8(16)17)14-7(15)4-13-5-9(10,11)12;/h2,6,13H,1,3-5H2,(H,14,15)(H,16,17);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.67 . It is a powder and should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Advanced Oxidation Processes
Compounds with complex structures, similar to the one mentioned, might be involved in studies related to advanced oxidation processes (AOPs). AOPs are used for the degradation of recalcitrant compounds in environmental samples, such as water. These processes lead to the generation of various by-products and involve detailed analysis of degradation pathways and biotoxicity studies. For example, the degradation of acetaminophen by AOPs has been extensively studied, providing insights into the kinetics, mechanisms, and environmental impacts of the degradation products (Qutob et al., 2022).
Drug Degradation and Stability
Research on the degradation processes and stability of pharmaceutical compounds, particularly those used for medical treatments, is another area of interest. For instance, studies on nitisinone, a triketone herbicide turned medical treatment, have explored its stability under various conditions and identified its degradation products. Such research helps understand the risks and benefits associated with the medical application of complex compounds (Barchańska et al., 2019).
Organic Acids in Industrial Applications
The use of organic acids, such as formic, acetic, and citric acids, for industrial purposes, including their role in acidizing operations for carbonate and sandstone formations, is well documented. These studies focus on the performance, limitations, and applications of organic acids in various industries, highlighting the importance of understanding chemical interactions and effects on different materials (Alhamad et al., 2020).
Antituberculosis Activity of Organotin Complexes
Research into the antituberculosis activity of organotin complexes showcases the exploration of compounds with potential medicinal applications. Such studies delve into the structural diversity of organotin moieties and their biological activities, contributing to the development of new therapeutic agents (Iqbal et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(2,2,2-trifluoroethylamino)acetyl]amino]pent-4-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3.ClH/c1-2-3-6(8(16)17)14-7(15)4-13-5-9(10,11)12;/h2,6,13H,1,3-5H2,(H,14,15)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRLMJJHMORGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)CNCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425651.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)
![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2425656.png)

![2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2425662.png)
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425663.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2425665.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2425666.png)
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2425667.png)